molecular formula C13H9ClN2O B1269586 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-51-6

2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1269586
CAS RN: 54995-51-6
M. Wt: 244.67 g/mol
InChI Key: VTAPQLUVHHVZFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine and related compounds involves several steps, including condensation, cyclization, and substitution reactions. For instance, a related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized through a process that explores the stability of its conformers and tautomers, as well as its coordination compounds with metals like cobalt and nickel, highlighting the versatility of benzoxazole derivatives in synthesis and coordination chemistry (Téllez et al., 2013).

Molecular Structure Analysis

Molecular structure analysis through techniques like X-ray diffraction and ab initio calculations reveals detailed insights into the conformation, bonding, and geometric parameters of benzoxazole derivatives. The crystalline structure studies provide evidence of hydrogen bonding and π-stacking interactions, contributing to the understanding of its solid-state properties and reactivity (Li et al., 2012).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including with primary amines to form Schiff bases, with Grignard reagents for C-S and C-O bond cleavage, and cyclization reactions to form new heterocyclic compounds. These reactions underscore the reactivity and functionalization potential of the benzoxazole core (Saleh, 1989).

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology
    • Application : The compound is used in the synthesis of derivatives that have shown promising antimicrobial and antiproliferative activities .
    • Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .
  • Antinociceptive Activity

    • Field : Pharmacology
    • Application : The compound is used in the synthesis of derivatives that have shown pronounced antinociceptive activity along with low toxicity .
    • Method : The synthesized compounds underwent intramolecular cyclization to give the substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates .
    • Results : Evaluation of the biological activity of the synthesized compounds showed that they have pronounced antinociceptive activity along with low toxicity .

Safety And Hazards

This would involve a discussion of any risks associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, or ways in which its synthesis could be improved.


I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPQLUVHHVZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288853
Record name 2-(4-Chlorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine

CAS RN

54995-51-6
Record name 2-(4-Chlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54995-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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